Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate
Description
Properties
IUPAC Name |
methyl 3-(4-cyanophenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)6-7-15-10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPGCWYQOIQGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate has shown promise as a building block in the synthesis of novel pharmaceuticals. Its unique functional groups allow it to serve as a precursor for compounds with potential anti-inflammatory and anti-cancer properties. For instance, similar compounds have been investigated for their ability to inhibit specific enzymes involved in disease pathways.
Research has indicated that compounds containing sulfanyl and cyano groups exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : Some derivatives have been studied for their potential to inhibit enzymes related to cancer progression.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in developing polymers and coatings with enhanced chemical resistance and durability.
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate | Structure | Contains an amino group; potential for biological activity as an enzyme inhibitor. |
| Ethyl 3-(3-Amino-4-(2-(4-cyanophenyl)amino)-N-methyl-d3-acetamido)-N-pyridin-2-yl-benzamido)propanoate | Structure | Complex structure with multiple functional groups; potential therapeutic applications. |
| Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate | Structure | Contains a sulfonyl group; used in pharmaceutical testing. |
Case Study 1: Anti-Cancer Activity
A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation.
Case Study 2: Antimicrobial Efficacy
Research highlighted the antimicrobial properties of similar sulfanyl compounds against resistant bacterial strains. In vitro tests showed that these compounds could effectively inhibit bacterial growth at low concentrations, suggesting their potential use in developing new antibiotics.
Mechanism of Action
The mechanism by which Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfanyl vs. Sulfonyl Derivatives
Methyl 3-((4-cyanophenyl)sulfonyl)propanoate (3fa)
- Structural difference : The sulfonyl (-SO₂-) group replaces the sulfanyl (-S-) moiety in the target compound.
- Synthesis: Prepared via oxidation of sulfanyl precursors, as demonstrated for methyl 3-[(4-chlorophenyl)sulfanyl]propanoate in .
- Physical Properties : Melting point (119–122 °C) and NMR data (¹H: δ 3.64 (s, 3H), 3.46 (t, 2H), 2.77 (t, 2H)) indicate increased polarity due to the sulfonyl group .
- Reactivity : Sulfonyl derivatives are less nucleophilic but more stable under oxidative conditions compared to sulfanyl analogs, making them suitable for pharmaceutical applications (e.g., antimicrobial agents) .
Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate
- Substituent Effect: The 4-chloro group (electron-withdrawing) vs. 4-cyano (stronger electron-withdrawing) influences electronic density and reactivity.
Halogen and Heterocyclic Variants
(2S,3S)-Methyl 3-(4-cyanophenyl)-2-fluoro-3-(phenylthio)propanoate (26)
- Structural Features : Incorporates a fluorine atom at the α-position and a phenylthio group.
- Synthesis: Prepared via organocatalyzed sulfa-Michael addition (70% yield, 68% enantiomeric excess), highlighting stereoselective methods for sulfur-containing esters .
- Applications : Fluorine enhances metabolic stability and binding affinity in drug candidates, suggesting utility in medicinal chemistry .
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate
- Complex Substituents: The sulfanyl group is attached to a nitro-substituted quinazolinone heterocycle.
- Crystallography: Monoclinic crystal system (space group P2₁/n) with unit cell parameters (a = 4.9146 Å, b = 26.5065 Å, c = 14.0900 Å) .
- Potential Use: Nitro and quinazolinone groups are common in kinase inhibitors, indicating possible anticancer applications .
Ester Backbone Modifications
Methyl 3-(4-cyanophenyl)-2,2-dimethylpropanoate
Methyl 3-Cyano-3-(4-hydroxyphenyl)propanoate
- Functional Groups: A cyano group at the β-position and a hydroxyl group on the phenyl ring enhance solubility via hydrogen bonding.
- Applications : Hydroxyl groups facilitate conjugation reactions, useful in prodrug design .
Carbamate and Aryl Modifications
Methyl 3-{[(4-chlorophenyl)carbamoyl]sulfanyl}propanoate
- Hybrid Structure : Combines sulfanyl and carbamoyl groups, which may modulate biological activity (e.g., enzyme inhibition) .
- Synthetic Flexibility : Carbamate linkages allow for further functionalization, such as coupling with amines or alcohols .
Methyl 3-[4-[(4-chlorophenyl)methyl]phenoxy]propanoate
- Aryl Substituents : A benzylchlorophenyl group introduces lipophilicity, influencing membrane permeability in drug design .
Biological Activity
Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula C11H11NO2S, features a propanoate group attached to a sulfanyl phenyl ring substituted with a cyano group. This unique structure positions it as a candidate for various biological applications.
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been studied for its potential role as an enzyme inhibitor. Compounds with similar structures have demonstrated inhibitory effects on aromatase and sulfatase enzymes, which are crucial in steroidogenesis and cancer progression.
- Substrate for Biochemical Assays : It serves as a substrate in various biochemical assays, indicating its utility in research settings.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Activity : A study explored the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated significant growth inhibition, with IC50 values comparable to established chemotherapeutics. The mechanism involved induction of apoptosis and disruption of cellular signaling pathways related to proliferation .
- Enzyme Inhibition Studies : Research indicated that derivatives of this compound could inhibit key enzymes involved in cancer metabolism. For instance, similar compounds have been shown to inhibit aromatase activity, which is critical in estrogen-dependent cancers.
- Antimicrobial Testing : In vitro tests revealed that this compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the cyano group was found to enhance the compound's efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl ring and the sulfanyl group significantly influence the biological activity:
- Substituents on the Phenyl Ring : Electron-withdrawing groups (e.g., cyano) enhance the compound's reactivity and interaction with biological targets.
- Sulfanyl Group Positioning : The positioning of the sulfanyl group is crucial for maintaining optimal interaction with enzyme active sites.
Preparation Methods
Synthetic Route via Aryl Sulfanyl Propanoate Formation
The most direct synthetic approach to methyl 3-[(4-cyanophenyl)sulfanyl]propanoate involves the nucleophilic substitution or coupling between a suitable aryl sulfanyl precursor and a methyl 3-halopropanoate or its equivalent.
Starting Materials: 4-cyanothiophenol (4-cyanophenylthiol) or its metal salt (e.g., sodium 4-cyanobenzenethiolate) and methyl 3-halopropanoate (e.g., methyl 3-bromopropanoate).
Reaction Conditions: The thiol or thiolate reacts with the halopropanoate under basic conditions to promote nucleophilic substitution, forming the thioether bond.
Catalysts and Solvents: Commonly, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to dissolve reagents and facilitate the reaction. Bases such as potassium carbonate or sodium hydride may be used to deprotonate the thiol.
Temperature: Moderate heating (e.g., 40–120°C) is often applied to drive the reaction to completion.
Purification: The crude product is typically purified by extraction and chromatographic techniques such as flash column chromatography on silica gel using hexane/ethyl acetate mixtures.
This method is analogous to the preparation of related compounds such as methyl 3-(4-nitrophenyl)sulfanylpropanoate, where the aryl sulfanyl moiety is introduced via palladium-catalyzed coupling or nucleophilic substitution reactions.
Palladium-Catalyzed Coupling Method
A more sophisticated and selective method involves palladium-catalyzed cross-coupling reactions between aryl sulfinate salts and thiols or halides.
Catalysts: Palladium dichloride (PdCl2) and silver nitrate (AgNO3) are used as co-catalysts.
Reaction Medium: A mixture of DMSO and DMF as solvents.
Activation: Microwave irradiation at 120°C for approximately 10 minutes accelerates the reaction.
-
Mix aryl sulfinate metal salt, palladium dichloride, silver nitrate, and thiol in a microwave reaction tube.
Stir at ambient temperature for 5 minutes.
Heat under microwave irradiation at 40W, 120°C for 10 minutes.
Cool, filter, wash with dichloromethane, and purify by flash chromatography.
This method provides a rapid and efficient route to aryl sulfanyl propanoates with good yields and purity, suitable for laboratory-scale synthesis.
Data Table: Summary of Preparation Parameters
| Method | Key Reagents | Solvent(s) | Catalyst(s) | Temperature | Time | Purification | Notes |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | 4-cyanophenylthiol + methyl 3-halopropanoate | DMF, DMSO | Base (K2CO3, NaH) | 40–120°C | Several hours | Extraction, flash chromatography | Simple, scalable |
| Pd-catalyzed coupling | Aryl sulfinate salt + thiol | DMSO/DMF | PdCl2, AgNO3 | 120°C (microwave) | ~10 minutes | Filtration, flash chromatography | Fast, efficient, microwave-assisted |
| CDI-mediated coupling | Carboxylic acid + nucleophile | Toluene | CDI | 20–60°C (activation), 15–35°C (coupling), 50–110°C (acid quench) | 2–16 hours + 1–2 hours | Extraction, recrystallization | Versatile for related cyanophenyl compounds |
Q & A
Basic Question: What are the common synthetic routes for Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between methyl 3-mercaptopropanoate and 4-cyanophenyl halides (e.g., bromide or chloride). Key parameters include:
- Solvent selection: Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity.
- Catalysis: Base catalysts (e.g., K₂CO₃) neutralize HX byproducts and drive the reaction forward.
- Temperature: Reactions often proceed at 60–80°C for 12–24 hours.
Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize disulfide byproducts .
Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms the presence of the cyanophenyl group (δ ~110 ppm for CN) and ester functionality (δ ~3.6 ppm for OCH₃).
- X-ray crystallography: Resolves molecular conformation and packing. For example, monoclinic crystal systems (e.g., P2₁/n) with unit cell parameters a = 4.9146 Å, b = 26.5065 Å, and β = 94.6° are reported for analogs .
- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (theoretical Mr ~289.3 g/mol).
Advanced Question: How can researchers resolve contradictions between spectroscopic data and crystallographic disorder observations?
Methodological Answer:
Discrepancies may arise when NMR suggests purity, but crystallography reveals disorder (e.g., in the sulfanyl linkage or ester group). Strategies include:
- Dynamic NMR studies: Probe temperature-dependent conformational changes.
- DFT calculations: Compare experimental crystal structures with optimized geometries to identify low-energy conformers.
- Multi-technique validation: Use IR and Raman spectroscopy to cross-validate bond vibrations (e.g., C≡N stretch at ~2230 cm⁻¹) .
Advanced Question: What strategies are used to design analogs of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Electron-withdrawing substituents: Replace the cyano group with nitro or trifluoromethyl to modulate electronic effects.
- Linker modification: Vary the propanoate chain length or introduce α-methyl groups to alter steric bulk.
- Crystallographic guidance: Use analogs with resolved crystal structures (e.g., methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate) to predict binding interactions .
Basic Question: How can researchers assess the compound’s potential as a biochemical probe for enzyme inhibition?
Methodological Answer:
- Enzyme assays: Test inhibition against target enzymes (e.g., kinases or hydrolases) using fluorogenic substrates.
- Docking studies: Utilize crystallographic data (e.g., β-sheet packing in P2₁/n systems) to model interactions with active sites.
- Competitive binding assays: Use isothermal titration calorimetry (ITC) to quantify binding affinity .
Advanced Question: What computational methods are employed to predict metabolic stability or toxicity?
Methodological Answer:
- ADMET prediction: Use tools like SwissADME to estimate logP (~2.5 for this compound) and cytochrome P450 interactions.
- Metabolite identification: Simulate Phase I/II metabolism (e.g., ester hydrolysis or sulfoxide formation) using software such as Meteor.
- Toxicity profiling: Cross-reference structural analogs in databases like PubChem to identify potential reactive metabolites .
Basic Question: How can researchers troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Purification challenges: Use column chromatography with gradients of ethyl acetate/hexane to separate ester derivatives.
- Byproduct analysis: Characterize disulfide byproducts via LC-MS and adjust reducing agents (e.g., add TCEP).
- Scale-up protocols: Optimize stirring rate and cooling to manage exothermic reactions .
Advanced Question: How does the compound’s crystal packing influence its physicochemical properties?
Methodological Answer:
- Hydrogen bonding: Analyze intermolecular interactions (e.g., C–H···O bonds) in the crystal lattice to predict solubility.
- Thermal stability: Perform DSC/TGA to correlate melting points (e.g., ~120–140°C) with packing efficiency.
- Disorder analysis: Use crystallographic software (e.g., SHELX) to model atomic displacement parameters (ADPs) and assess stability .
Advanced Question: What experimental approaches address regioselectivity challenges in electrophilic substitution reactions of the cyanophenyl group?
Methodological Answer:
- Directing groups: Introduce temporary substituents (e.g., nitro) to steer electrophiles to the para position.
- Lewis acid catalysis: Use AlCl₃ or FeCl₃ to enhance electrophilic aromatic substitution (EAS) at electron-deficient sites.
- Kinetic vs. thermodynamic control: Monitor reaction time and temperature to favor desired regioisomers .
Basic Question: How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
